3-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
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Description
This compound is a derivative of benzoxazole . It has a complex structure that includes a benzoxazole ring, a piperidine ring, and a dihydropyrimidinone ring . The benzoxazole ring is a bicyclic structure that consists of a benzene ring fused to an oxazole ring . The piperidine ring is a six-membered ring with one nitrogen atom . The dihydropyrimidinone ring is a six-membered ring that contains two nitrogen atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . The 1H and 13C NMR spectra can provide information about the types of hydrogen and carbon atoms present in the molecule, respectively . The mass spectrum can provide information about the molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its intricate structure. The benzoxazole ring, for example, can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions . The piperidine and dihydropyrimidinone rings can also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus . The solubility can be determined by dissolving the compound in various solvents and observing whether a clear solution is formed . The pKa can be determined using a pH meter .Future Directions
The future directions for research on this compound could include further studies on its synthesis, characterization, and biological activities. In particular, the development of more efficient synthetic strategies and the exploration of its potential as a therapeutic agent could be areas of interest .
Properties
IUPAC Name |
3-[[1-(5-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-13-1-2-15-14(9-13)20-17(24-15)21-7-4-12(5-8-21)10-22-11-19-6-3-16(22)23/h1-3,6,9,11-12H,4-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDJIMTUMIZUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C3=NC4=C(O3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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